N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H23ClN4O2 and its molecular weight is 434.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, also known as E155-1131, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of C24H23ClN4O2 and features a unique arrangement that includes a chloro-substituted phenyl group and a pyridine moiety attached to a tetrahydroisoquinoline scaffold. The structural representation is essential for understanding its interaction mechanisms with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives related to this compound. For instance, compounds similar to E155-1131 have demonstrated significant activity against common pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showcasing their potential as alternatives to traditional antibiotics like ceftriaxone .
Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
S. typhi | 45 | 30 |
K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of E155-1131 has been explored in various studies. Notably, it has shown promising results against breast cancer cell lines (e.g., MCF-7 cells), where it induced significant cytotoxic effects. The compound's IC50 value was found to be approximately 225 µM, indicating its efficacy in inhibiting cell growth and promoting apoptosis .
In vitro studies revealed that treated MCF-7 cells exhibited increased lactate dehydrogenase (LDH) levels, suggesting cellular damage and apoptosis induction. Furthermore, cell cycle analysis indicated an accumulation of cells in the S phase, further supporting the compound's role in disrupting normal cell cycle progression .
Other Pharmacological Effects
Beyond antibacterial and anticancer activities, E155-1131 may possess additional pharmacological properties such as:
- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals and reduce oxidative stress.
- Antituberculosis Activity : Some derivatives have been tested for their effectiveness against M. tuberculosis, showing potential as new therapeutic agents in tuberculosis treatment .
Case Studies
- Study on Antibacterial Efficacy : A comparative study involving various thiourea derivatives demonstrated that compounds structurally related to E155-1131 exhibited comparable or superior antibacterial activity against resistant strains of bacteria.
- Anticancer Mechanism Investigation : Research on the mechanism of action revealed that E155-1131 induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c25-20-9-3-4-10-21(20)28-24(31)23(30)27-15-22(18-8-5-12-26-14-18)29-13-11-17-6-1-2-7-19(17)16-29/h1-10,12,14,22H,11,13,15-16H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPIJJQTKGIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。